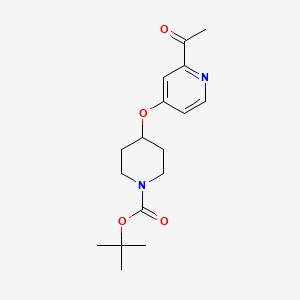
tert-butyl 4-(2-acetylpyridin-4-yl)oxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 4-(2-acetylpyridin-4-yl)oxypiperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine moiety, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-acetylpyridin-4-yl)oxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with 1,1-dimethylethanol under acidic conditions to form the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl 4-(2-acetylpyridin-4-yl)oxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine moiety to a piperidine derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
tert-butyl 4-(2-acetylpyridin-4-yl)oxypiperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science research.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(2-acetylpyridin-4-yl)oxypiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and side effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-butyl 4-(2-acetylpyridin-4-yl)oxypiperidine-1-carboxylate: This compound is unique due to its specific combination of functional groups and structural features.
1,1-Dimethylethyl 4-[(2-acetyl-4-pyridinyl)oxy]-1-piperidinecarboxamide: Similar structure but with an amide group instead of an ester.
1,1-Dimethylethyl 4-[(2-acetyl-4-pyridinyl)oxy]-1-piperidinecarboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
The uniqueness of this compound lies in its specific ester linkage, which can influence its reactivity, solubility, and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C17H24N2O4 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
tert-butyl 4-(2-acetylpyridin-4-yl)oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-12(20)15-11-14(5-8-18-15)22-13-6-9-19(10-7-13)16(21)23-17(2,3)4/h5,8,11,13H,6-7,9-10H2,1-4H3 |
InChI-Schlüssel |
YARVBXJRKOEQSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC=CC(=C1)OC2CCN(CC2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















